molecular formula C12H10N2O3S B1273344 [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate CAS No. 402848-76-4

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate

Cat. No.: B1273344
CAS No.: 402848-76-4
M. Wt: 262.29 g/mol
InChI Key: GXWWYCHNNUHFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate plays a significant role in biochemical reactions due to its structural components. The thiazole ring is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For instance, it may enhance or inhibit the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases, thereby altering the transcription process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or reducing oxidative stress. At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid metabolism. The compound can also affect the levels of various metabolites, altering metabolic flux and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can affect its activity, as it may concentrate in areas where its target enzymes or proteins are abundant .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the nucleus, where it exerts its effects. These localization patterns are crucial for its function, as they determine the accessibility of its target biomolecules .

Biological Activity

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the thiazole ring and carbamoyl group, contribute to its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S, with a molecular weight of approximately 218.26 g/mol. The compound's structure includes a phenyl group attached to a thiazole ring via a carbamoyl linkage, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for related thiazole compounds often range from 7.8 to 62.5 µg/mL, with notable activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)MBC (µg/mL)
This compound15.631.25
2-Aminothiazole derivative31.2562.5

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

Antiviral Activity

Preliminary investigations into the antiviral potential of thiazole derivatives indicate that compounds similar to this compound may exhibit broad-spectrum antiviral activity. This includes effects against viruses responsible for gastroenteritis and respiratory infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific bacterial enzymes, disrupting metabolic processes critical for bacterial survival.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways linked to inflammation and immune responses.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • In Vivo Studies : Animal models have shown that thiazole-containing compounds can significantly reduce infection rates and inflammatory markers when administered at appropriate doses .
  • Clinical Trials : Some derivatives have progressed to clinical trials, demonstrating safety and efficacy in treating infections caused by resistant bacterial strains.

Properties

IUPAC Name

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWWYCHNNUHFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Acetyloxy)-benzoic acid (500, 1.80 g, 10.0 mmol) was placed in a 250 mL round bottom flask equipped with a stirbar, vacuum adapter and septum. Ether (100 mL) and pyridine (1.00 mL, 12.4 mmol) were added to create a clear, colorless solution, which was cooled to zero in an ice bath before thionyl chloride (875 μL, 12.0 mmol) was added dropwise over ca. 30 sec. A thick white precipitate formed upon the addition of each drop. The reaction mixture was stirred for 90 minutes at 0° C. before being filtered through paper, and removing the solvents in vacuo. Sodium bicarbonate (3.42 g, 40.7 mmol) and 1,3-thiazol-2-amine (1.00 g, 10.0 mmol) were weighed into a 250 mL round bottom flask and water (30 mL) and ethyl acetate (30 mL) were added to form a colorless biphase, which was stirred rapidly. The crude acid chloride was suspended in ethyl acetate (10 mL) and added dropwise to the rapidly stirring biphase. The resulting biphase was capped lightly and stirred rapidly at room temperature for 2 hours. The biphase layers were separated, and the aqueous was extracted twice with ethyl acetate. The combined organics were washed with brine, dried with MgSO4, filtered, and concentrated to give 501 (1.36 g, 52%) as a colorless powder, which was used without purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
875 μL
Type
reactant
Reaction Step Three
Quantity
3.42 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
52%

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